Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate)
Overview
Description
Dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) is a complex organic compound with the molecular formula C28H18N2O6 and a molecular weight of 478.45 g/mol . This compound is known for its unique structural properties, which include two benzoxazole rings connected by a naphthalene moiety. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) typically involves the condensation of 2-aminobenzoic acid derivatives with naphthalene-1,4-dicarboxylic acid . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the scalability of the process while maintaining high purity levels of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of protein-ligand interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the manufacturing of optical brighteners and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) involves its interaction with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their fluorescence properties. This interaction is primarily driven by π-π stacking and hydrogen bonding . The compound’s ability to intercalate into DNA makes it useful in studying genetic material and its interactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate): Known for its strong fluorescence and stability.
1,4-Bis(2-benzoxazolyl)naphthalene: Similar structure but lacks the ester groups, resulting in different reactivity and applications.
2,2’-(1,4-Naphthalenediyl)bis(benzoxazole): Another related compound with similar fluorescence properties but different solubility and stability profiles.
Uniqueness
Dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) stands out due to its dual benzoxazole rings and ester groups, which enhance its solubility and reactivity. Its strong fluorescence and stability make it particularly valuable in analytical and industrial applications .
Biological Activity
Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) is a compound of considerable interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by recent research findings.
- Molecular Formula : C28H18N2O6
- Molecular Weight : 478.45 g/mol
- CAS Number : 23743-30-8
- Synonyms : 2,2'-(1,4-Naphthalenediyl)bis(5-benzoxazolecarboxylic acid) dimethyl ester
This compound features a naphthalene core linked to two benzoxazole moieties, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions that promote the formation of the desired ester linkage. Detailed methodologies can vary, but they often employ condensation reactions followed by esterification processes.
Antimicrobial Activity
Recent studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance:
- A review highlighted that benzoxazole compounds can possess broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Specific derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to as low as 7.81 µg/mL against resistant strains .
Anticancer Properties
Research has also focused on the anticancer potential of benzoxazole derivatives:
- Compounds similar to dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) have shown promise in inhibiting cancer cell proliferation. Studies suggest mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .
Other Pharmacological Activities
Benzoxazoles have been associated with a range of other biological activities:
- Antiviral : Certain derivatives have been evaluated for their antiviral effects, showing potential against viruses through mechanisms that disrupt viral replication .
- Anti-inflammatory and Analgesic : Some studies suggest that benzoxazole compounds can modulate inflammatory pathways, providing analgesic effects .
Case Studies
- Antimicrobial Evaluation :
- Anticancer Research :
Properties
IUPAC Name |
methyl 2-[4-(5-methoxycarbonyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O6/c1-33-27(31)15-7-11-23-21(13-15)29-25(35-23)19-9-10-20(18-6-4-3-5-17(18)19)26-30-22-14-16(28(32)34-2)8-12-24(22)36-26/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSQUTFRTKIVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066927 | |
Record name | 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23743-30-8 | |
Record name | 5,5′-Dimethyl 2,2′-(1,4-naphthalenediyl)bis[5-benzoxazolecarboxylate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23743-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, 5,5'-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023743308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, 5,5'-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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